

RIP2 Kinase Inhibitor 4 solubility and preparation for experiments

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Compound of Interest					
Compound Name:	RIP2 Kinase Inhibitor 4				
Cat. No.:	B12409387	Get Quote			

Application Notes and Protocols for RIP2 Kinase Inhibitor 4

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals working with RIP2 Kinase Inhibitor 4. It is important to note that the designation "RIP2 Kinase Inhibitor 4" can refer to several distinct chemical entities. This document primarily focuses on the Proteolysis Targeting Chimera (PROTAC) compound explicitly named RIP2 Kinase Inhibitor 4, while also providing comparative data on other potent RIP2 inhibitors that are sometimes referred to as compound 4.

Introduction to RIP2 Kinase and Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine-threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream pathways, including NF-κB and MAPK signaling.[1][4] This cascade results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6][7] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory conditions, making RIPK2 an attractive therapeutic target.

RIP2 Kinase Inhibitor 4 is a potent and selective PROTAC designed to induce the degradation of RIPK2.[8][9] Unlike traditional kinase inhibitors that only block the catalytic activity,



PROTACs eliminate the target protein, offering a distinct and potentially more sustained pharmacological effect.

Quantitative Data Summary

The following table summarizes the key quantitative data for "RIP2 Kinase Inhibitor 4" (PROTAC) and other compounds that may be ambiguously referenced.



Parameter	RIP2 Kinase Inhibitor 4 (PROTAC)	4- Aminoquinazol ine (Compound 4)	4- Aminoquinolin e (Compound 14)	RIPK-IN-4
Molecular Weight	1045.23 g/mol [9]	Not explicitly stated	Not explicitly stated	Not explicitly stated
Mechanism of Action	RIPK2 Degradation (PROTAC)[8][9]	Kinase Inhibition[7]	Kinase Inhibition[4]	Kinase Inhibition[10][11]
Potency (pIC50)	8.0 (for RIPK2 degradation)[8] [9]	Not applicable	Not applicable	Not applicable
Potency (IC50)	Not applicable	5 nM[7]	5.1 ± 1.6 nM[4]	3 nM / 5 nM[10] [11]
Cellular Activity	pIC50 of 9.3 for inhibition of MDP-stimulated TNFα production in human PBMCs[8]	IC50 of 4 nM for inhibition of MDP-stimulated IL-8 in HEK293 cells; IC50 of 13 nM for TNF-α inhibition in monocytes[5][7]	Dose-dependent reduction of MDP-induced TNF- α secretion[4]	Not explicitly stated
In Vivo Dose	0.5 mg/kg SC in rats[8]	Not explicitly stated	Not explicitly stated	Not explicitly stated
Solubility	Not explicitly stated	Not explicitly stated	Not explicitly stated	Soluble in DMSO[10]

Experimental ProtocolsPreparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of **RIP2 Kinase Inhibitor 4** (PROTAC) in a suitable solvent, which can then be diluted to the desired working



concentrations for various experiments.

Materials:

- RIP2 Kinase Inhibitor 4 (PROTAC) solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Allow the vial containing the solid RIP2 Kinase Inhibitor 4 to equilibrate to room temperature before opening to prevent moisture condensation.
- Based on the molecular weight (1045.23 g/mol), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
 - Calculation Example for 1 mg of powder:
 - Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))
 - Volume (μ L) = (0.001 g / (0.010 mol/L * 1045.23 g/mol)) * 1,000,000 μ L/L \approx 95.67 μ L
- Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.
- Vortex or sonicate the solution gently until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Assay: Inhibition of MDP-Stimulated TNF- α Production in Human PBMCs

This protocol describes a cell-based assay to evaluate the efficacy of **RIP2 Kinase Inhibitor 4** in blocking the production of TNF- α in human peripheral blood mononuclear cells (PBMCs)



stimulated with muramyl dipeptide (MDP), a NOD2 ligand.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- RIP2 Kinase Inhibitor 4 stock solution (e.g., 10 mM in DMSO)
- Muramyl Dipeptide (MDP)
- 96-well cell culture plates
- Human TNF-α ELISA kit
- Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

- Cell Plating:
 - Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
 - Resuspend the cells in complete RPMI-1640 medium and perform a cell count.
 - Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.
- Inhibitor Treatment:
 - Prepare serial dilutions of the **RIP2 Kinase Inhibitor 4** stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 μM).
 - Add the diluted inhibitor or vehicle control (DMSO at the same final concentration) to the respective wells.
 - Pre-incubate the cells with the inhibitor for 2-4 hours at 37°C in a 5% CO2 incubator.

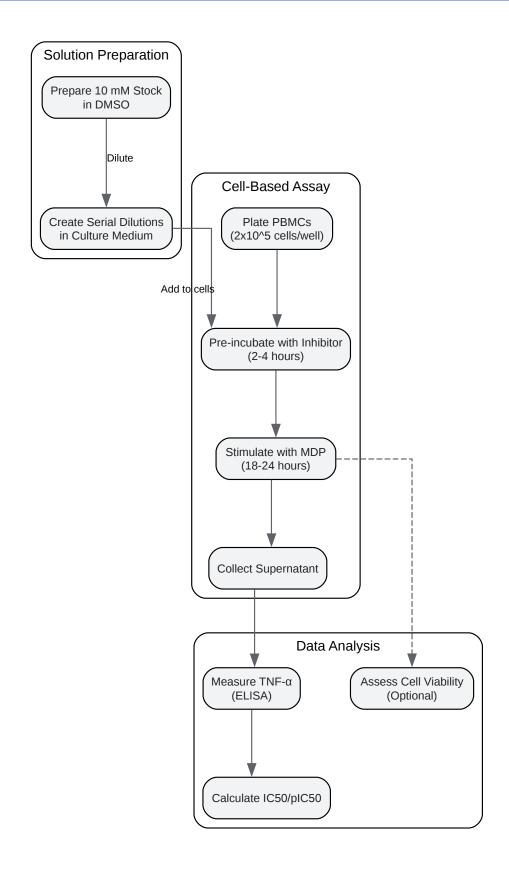


· Cell Stimulation:

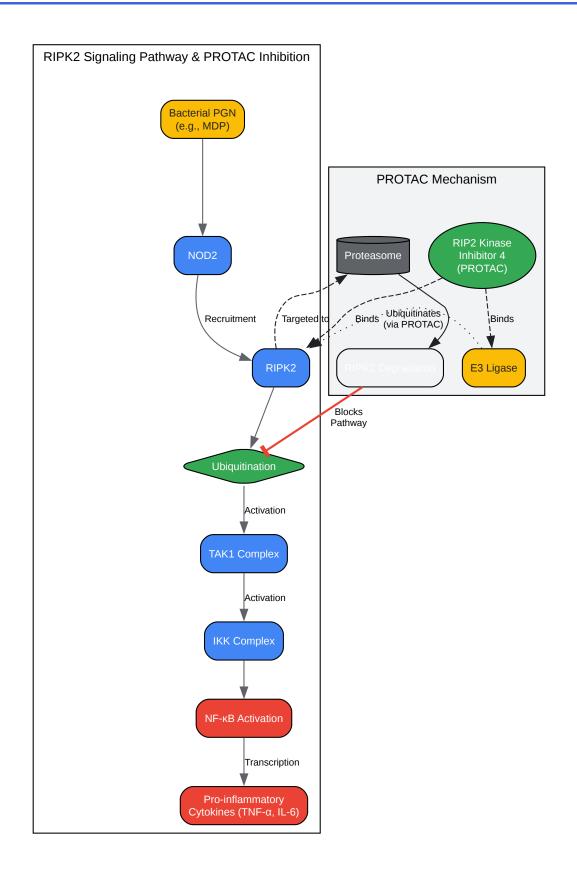
- Prepare a working solution of MDP in culture medium.
- Add MDP to the wells to a final concentration of 10 μg/mL (or a pre-determined optimal concentration) to stimulate NOD2 signaling. Include wells with no MDP stimulation as a negative control.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Measurement of TNF-α:
 - After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect the supernatant from each well for TNF-α measurement.
 - \circ Quantify the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Cell Viability Assessment (Optional but Recommended):
 - To ensure that the observed reduction in TNF-α is not due to cytotoxicity, assess the viability of the cells remaining in the plate using a suitable assay (e.g., CellTiter-Glo®).
- Data Analysis:
 - Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the vehicle-treated, MDP-stimulated control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 or pIC50 value.

Visualizations









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